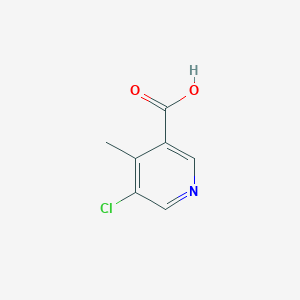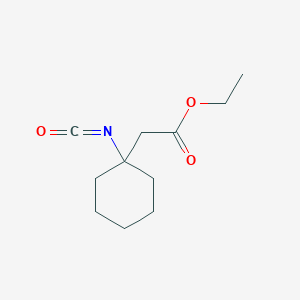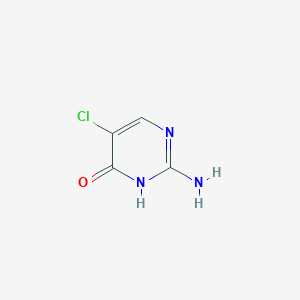
2-Amino-5-chloropyrimidin-4(3H)-one
Descripción general
Descripción
“2-Amino-5-chloropyrimidin-4(3H)-one” is a chemical compound with the molecular formula C₄H₄N₃OCl . It is used as a research chemical .
Molecular Structure Analysis
The molecule contains a total of 28 bond(s). There are 18 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C₄H₄N₃OCl and a molecular weight of 145.54 . More specific properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Research on pyrano[2,3-d]pyrimidine derivatives, which can be synthesized from 2-Amino-5-chloropyrimidin-4(3H)-one, has shown that these compounds have extensive applications in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to synthesize various derivatives through one-pot multicomponent reactions, highlighting the compound's role in developing lead molecules for pharmaceutical research (Parmar, Vala, & Patel, 2023).
Role in Metabolic Syndrome Treatment
Chlorogenic acid, structurally related to this compound, has been identified for its therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Such compounds are speculated to regulate lipid and glucose metabolism, offering treatment avenues for metabolic disorders like cardiovascular disease and diabetes (Naveed et al., 2018).
Analytical Applications
The ninhydrin reaction, which involves primary amino groups to form chromophores of analytical interest, has applications across various scientific fields. This reaction, potentially involving derivatives of this compound, supports the detection, isolation, and analysis of compounds in agricultural, biochemical, and environmental sciences (Friedman, 2004).
Tautomeric Studies and Molecular Interactions
Investigations into the tautomeric equilibria of purine and pyrimidine bases, including derivatives of this compound, have unveiled the effect of molecular interactions on these equilibria. Such studies are crucial for understanding the molecular basis of nucleic acid base pairing and mutations, which has implications for genetics and molecular biology (Person et al., 1989).
Synthesis of β-Amino Acid Derivatives
The compound's derivatives have been applied in the synthesis of β-amino acid derivatives, leveraging various metathesis reactions. These reactions have significant implications for drug research, showcasing the compound's contribution to creating densely functionalized derivatives for medicinal chemistry (Kiss et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-5-chloropyrimidin-4(3H)-one is a kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
The compound interacts with its kinase target by facilitating the transfer of a radioactivity labeled phosphate moiety from the kinase to an acceptor substrate . This interaction alters the activity of the kinase, leading to changes in the phosphorylation state of the substrate .
Análisis Bioquímico
Biochemical Properties
2-Amino-5-chloropyrimidin-4(3H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions often result in the modulation of enzyme activity, thereby influencing various biochemical pathways. The nature of these interactions can be either inhibitory or stimulatory, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation. By modulating this pathway, this compound can alter cell proliferation rates and impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and RNA, thereby influencing gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions are often mediated by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular apoptosis and organ damage. Threshold effects are often observed, where a certain dosage level must be reached before any noticeable effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites. Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into other biologically active compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters can facilitate the uptake of this compound into the cytoplasm, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Propiedades
IUPAC Name |
2-amino-5-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCAKGMHAFDMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292511 | |
| Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89033-81-8 | |
| Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89033-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



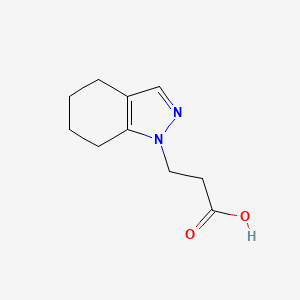
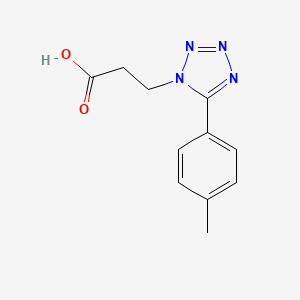
![4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3164216.png)

![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)


